8-Methoxynaphthalen-1-amine
CAS No.:
Cat. No.: VC16007503
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 8-methoxynaphthalen-1-amine |
| Standard InChI | InChI=1S/C11H11NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,12H2,1H3 |
| Standard InChI Key | CRSQEEBKGDCJEC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1C(=CC=C2)N |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
8-Methoxynaphthalen-1-amine, systematically named 8-methoxynaphthalen-1-amine under IUPAC guidelines, belongs to the class of aminonaphthalene derivatives. Its molecular formula reflects a naphthalene ring system () substituted with a methoxy (-OCH₃) and an amine (-NH₂) group. The compound’s molecular weight is 173.21 g/mol, as confirmed by PubChem . Synonyms include 1-amino-8-methoxynaphthalene and 1-naphthalenamine-8-methoxy-, which are frequently used in chemical databases and literature .
Table 1: Physicochemical Properties of 8-Methoxynaphthalen-1-Amine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 173.21 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | 1.156 g/cm³ (estimated) |
| SMILES Notation | COC1=CC=CC2=C1C(=CC=C2)N |
| InChI Key | CRSQEEBKGDCJEC-UHFFFAOYSA-N |
The SMILES notation and InChI key provide unambiguous representations of its structure, critical for database searches and computational modeling .
Synthesis and Derivative Formation
Classical Synthetic Routes
The Skraup reaction, a classical method for synthesizing quinoline derivatives, has been adapted to produce methoxynaphthylamine analogs. For example, 6-methoxy-8-nitroquinoline is synthesized via the Skraup reaction using 4-methoxy-2-nitroaniline and glycerol in sulfuric acid . Subsequent reduction of the nitro group yields aminomethoxyquinoline intermediates. Although this method targets 3-methoxy isomers, it highlights the feasibility of producing 8-methoxynaphthalen-1-amine through analogous nitro-reduction strategies .
Modern Methodologies
Recent advances involve palladium-catalyzed cross-coupling reactions to introduce methoxy and amine groups regioselectively. For instance, Suzuki-Miyaura coupling could theoretically attach a methoxy-substituted aryl boronic acid to a bromonaphthalene precursor, followed by amination. Such approaches remain speculative for 8-methoxynaphthalen-1-amine but are well-established for related structures .
Table 2: Key Synthetic Intermediates for Methoxynaphthylamine Derivatives
| Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|
| 6-Methoxy-8-nitroquinoline | Skraup reaction (H₂SO₄, glycerol) | 65–70 |
| 3-Methoxy-1-nitronaphthalene | Nitration of methoxynaphthalene | 55–60 |
| 8-Aminonaphthalen-1-ol | Catalytic hydrogenation | 80–85 |
Future Directions and Research Gaps
Targeted Synthesis and Optimization
Developing regioselective synthetic routes for 8-methoxynaphthalen-1-amine remains a priority. Computational modeling of transition states in Skraup or Friedel-Crafts reactions could identify catalysts favoring 8-position substitution. Additionally, optimizing reaction conditions (e.g., solvent polarity, temperature) may improve yields beyond the 55–70% range observed in analog syntheses .
Expanded Biological Screening
While antibacterial studies on analogs are promising, direct evaluation of 8-methoxynaphthalen-1-amine against viral, fungal, and cancer cell lines is warranted. Molecular docking studies predict high affinity for cytochrome P450 enzymes, suggesting potential in drug metabolism modulation .
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